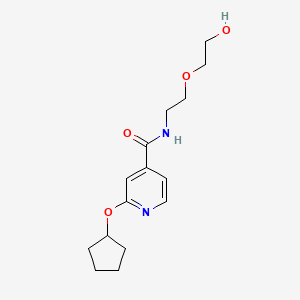

2-(cyclopentyloxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(cyclopentyloxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide is a chemical compound that has recently gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of isonicotinamide derivatives, which have been found to possess various biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Interactions

- Doubly Dearomatising Intramolecular Coupling : Isonicotinamides with specific substituents undergo cyclisation induced by electrophiles, leading to the formation of spirocyclic or doubly spirocyclic compounds where both nucleophilic and electrophilic heterocycles are dearomatised (Brice & Clayden, 2009).

- Regio- and Stereospecific Cyclization : Ethyl isonicotinate reacts with tertiary cyanoacetylenic alcohols under mild conditions to afford novel polycondensed heterocyclic systems, demonstrating a tandem cyclization that is both regio- and stereospecific (Trofimov et al., 2012).

Co-crystal Formation and Structural Analysis

- Adventures in Co-crystal Land : The study of co-crystals formed with isonicotinamide and various carboxylic acids illustrates the diverse potential for co-crystallization, offering insights into stoichiometric variations, polymorphism, and phase transitions. This research underscores the expansive co-crystal space observed with the ever-evolving exploration of co-crystallization among multiple molecular components (Lemmerer & Fernandes, 2012).

Biological Evaluation and Antimicrobial Activities

- Synthesis and Biological Evaluation : Bromophenol derivatives with a cyclopropyl moiety, upon synthesis and evaluation, were found to be effective inhibitors of specific enzymes, indicating the potential for treating diseases such as Alzheimer's and Parkinson's. This highlights the broader applicability of synthesized compounds based on isonicotinamide derivatives in the realm of medicinal chemistry (Boztaş et al., 2019).

Antioxidant Activities and DNA-binding Studies

- Antioxidant Activities and DNA-binding : The antioxidant activities and DNA-binding properties of compounds related to isonicotinamide have been studied, showcasing their potential in pharmaceutical applications. This includes the exploration of metal complexes of isonicotinamide derivatives and their interaction with DNA, offering insights into the design of novel therapeutic agents (Hao et al., 2010).

Propiedades

IUPAC Name |

2-cyclopentyloxy-N-[2-(2-hydroxyethoxy)ethyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c18-8-10-20-9-7-17-15(19)12-5-6-16-14(11-12)21-13-3-1-2-4-13/h5-6,11,13,18H,1-4,7-10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQGNMLHJVUBFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopentyloxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride](/img/structure/B2859782.png)

![2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/no-structure.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2859786.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2859787.png)

![3-(4-Bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2859790.png)

![4-chloro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2859792.png)

![Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B2859800.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2859802.png)

![6-(Furan-2-ylmethyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2859803.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2859805.png)